molecular formula C10H6Cl2N2O2 B1437590 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152866-69-7

1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1437590
CAS No.: 1152866-69-7
M. Wt: 257.07 g/mol
InChI Key: KTVDXAMDPPHMCX-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid (molecular formula: C₁₀H₆Cl₂N₂O₂; molecular weight: 257.08 g/mol) is a pyrazole-carboxylic acid derivative featuring a 2,4-dichlorophenyl substituent at the pyrazole ring’s N1 position and a carboxylic acid group at the C4 position . It serves as a key intermediate in synthesizing cannabinoid receptor 1 (CB1) antagonists, such as AM251 and AM281, which are carboxamide derivatives of this compound . Additionally, it is a metabolite of mefenpyr-diethyl, a herbicide safener, with regulatory relevance in agricultural residue monitoring . Its structural rigidity and electron-withdrawing chlorine substituents influence its reactivity and biological interactions.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-1-2-9(8(12)3-7)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVDXAMDPPHMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid involves:

This strategy is consistent across various reports, with modifications depending on the starting materials and desired stereochemical outcomes.

Detailed Preparation Method from Patent Literature

A key preparation route is described in patent EP2314578A1, which outlines the synthesis of a closely related pyrazole carboxylic acid derivative, involving:

  • Step 1: Formation of Pyrazoline Intermediate

    • React 4-(4-chlorophenyl)-3-methyl-2-oxo-3-butenoic acid with 2,4-dichlorophenylhydrazine or its salt in acetic acid.
    • Heat the reaction mixture to induce cyclization, forming a pyrazoline ring.
    • This step yields a mixture of isomers, including cis and trans forms.
  • Step 2: Isomer Separation and Hydrolysis

    • Separate the trans isomer via methyl ester derivative formation and subsequent hydrolysis.
    • Hydrolyze the methyl ester to yield the free carboxylic acid.
  • Step 3: Optical Resolution (if applicable)

    • React the racemic mixture with cinchonidine in methanol to form diastereomeric salts.
    • Crystallize the cinchonidine salt from methanol or methyl tert-butyl ether to enrich the desired enantiomer.
    • Remove cinchonidine by acid treatment to recover the optically enriched acid.
  • Reaction Conditions Summary:

Step Reagents/Conditions Notes
Cyclization 2,4-Dichlorophenylhydrazine, acetic acid, heat Formation of pyrazoline ring
Isomer Separation Methyl esterification, hydrolysis Purification of desired isomer
Optical Resolution Cinchonidine, methanol, reflux, crystallization Enhances enantiomeric excess
Cinchonidine Removal Acid treatment Recovery of pure acid

This method yields the target compound with good enantiomeric excess and high yield, minimizing processing steps and reagent use.

Alternative Preparation via Hydrazine and β-Ketoester Cyclization

A related synthetic approach, reported in academic literature for pyrazole carboxylic acids with similar chlorinated phenyl groups, involves:

  • Step 1: Hydrazine Condensation

    • Stir 2,4-dichlorophenylhydrazine with an appropriate β-ketoester or β-diketone (e.g., ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate) in solvents such as toluene or ethanol under reflux conditions.
    • This reaction forms the pyrazole ring via cyclocondensation.
  • Step 2: Hydrolysis

    • Hydrolyze the ester intermediate using aqueous potassium hydroxide in methanol under reflux.
    • Acidify the reaction mixture to precipitate the carboxylic acid.
  • Step 3: Purification

    • Isolate the product by filtration and recrystallization, often using acetic acid or methanol to improve purity.
  • Reaction Conditions Summary:

Step Reagents/Conditions Yield/Notes
Cyclocondensation 2,4-Dichlorophenylhydrazine hydrochloride, β-ketoester, reflux in toluene/ethanol High conversion to pyrazole ester intermediate
Hydrolysis LiOH or KOH in MeOH/THF, reflux overnight Quantitative conversion to acid
Acidification 1 M HCl to pH 1.5, precipitation Product isolation by filtration

This method achieves high yields (~95-96%) and is well-established for producing pyrazole-4-carboxylic acids with chlorinated substituents.

Analytical and Purification Considerations

  • Crystallization Solvents: Methanol and methyl tert-butyl ether are preferred for crystallization steps, especially in optical resolution protocols, due to their ability to improve diastereomeric ratios and product purity.
  • Purity Assessment: High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is standard for purity verification (>98% purity typical).
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR in DMSO-d6) confirms the absence of hydrazine intermediates and verifies the carboxylic acid proton at ~12.5 ppm.
  • Yield Optimization: Removal of water and ethanol by azeotropic distillation during cyclization enhances reaction completion.

Summary Table of Preparation Methods

Preparation Step Method 1 (Patent EP2314578A1) Method 2 (Academic Literature)
Starting Materials 4-(4-chlorophenyl)-3-methyl-2-oxo-3-butenoic acid + 2,4-dichlorophenylhydrazine 2,4-Dichlorophenylhydrazine hydrochloride + β-ketoester
Solvent Acetic acid Toluene/Ethanol
Reaction Type Cyclization with heating Cyclocondensation under reflux
Intermediate Isolation Methyl ester derivative, isomer separation None (direct hydrolysis after cyclization)
Hydrolysis Hydrolysis of methyl ester to acid Hydrolysis with LiOH/KOH in MeOH/THF
Optical Resolution Cinchonidine salt formation and crystallization Not typically applied
Purification Filtration, crystallization in methanol or MTBE Filtration, recrystallization in acetic acid or methanol
Yield High yield with enantiomeric excess High yield (~95-96%)

Research Findings and Notes

  • The use of cinchonidine salts for optical resolution is a notable advancement that allows for the selective isolation of enantiomers with high purity and yield, reducing downstream processing complexity.
  • Hydrolysis conditions (base type, solvent mixture, temperature) critically affect the completeness of conversion from ester to acid and product purity.
  • The choice of solvent in crystallization impacts polymorph formation and purity, with methanol and methyl tert-butyl ether being optimal for this compound.
  • The chlorinated phenyl substituents confer stability and influence biological activity, necessitating careful control of reaction conditions to preserve these functional groups.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid has shown promise in the pharmaceutical industry, particularly in the development of anti-inflammatory and analgesic drugs. Its structural characteristics allow it to interact effectively with biological targets.

Case Study: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The results indicated a potential for developing new anti-inflammatory medications based on this compound's structure.

Agrochemical Applications

This compound is also being explored for its utility in agrochemicals, particularly as a herbicide or fungicide. Its ability to inhibit specific enzymes related to plant growth and pathogen resistance makes it a candidate for further research in agricultural applications.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists evaluated the herbicidal properties of various pyrazole derivatives. The study found that this compound exhibited effective herbicidal action against several weed species. The compound's mode of action was linked to its interference with the biosynthesis of essential plant hormones.

Understanding the safety profile of this compound is crucial for its application in both pharmaceuticals and agrochemicals. Preliminary toxicological assessments indicate low acute toxicity levels; however, comprehensive studies are necessary to establish long-term safety.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid with analogous pyrazole-carboxylic acid derivatives, highlighting structural variations, physicochemical properties, and functional applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound N1: 2,4-dichlorophenyl; C4: COOH C₁₀H₆Cl₂N₂O₂ 257.08 CB1 antagonist precursor; herbicide metabolite
1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid N1: 4-chlorophenyl; C4: COOH C₁₀H₇ClN₂O₂ 222.63 Structural analog with reduced chlorine substitution; limited pharmacological data
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid N1: 3-chlorophenyl; C3, C5: CH₃; C4: COOH C₁₂H₁₁ClN₂O₂ 250.68 Enhanced lipophilicity due to methyl groups; potential intermediate in drug synthesis
1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid N1: 3-chlorobenzyl; C4: COOH C₁₁H₉ClN₂O₂ 236.66 Benzyl substitution increases steric bulk; uncharacterized biological activity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N1: 2,4-dichlorophenyl; C4: CH₃; C5: 4-chlorophenyl; C3: COOH C₁₇H₁₁Cl₃N₂O₂ 381.64 Dual chlorophenyl groups enhance receptor binding affinity; precursor to SR141716A (CB1 antagonist)
1-(2,4-Dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid N1: 2,4-dichlorophenyl; C4: COOH; C5: isopropyl C₁₃H₁₂Cl₂N₂O₂ 299.15 Isopropyl group may alter pharmacokinetics; no reported bioactivity

Structural and Functional Insights

  • Chlorine Substitution Patterns :

    • The 2,4-dichlorophenyl group in the parent compound enhances electron withdrawal and steric effects, critical for CB1 receptor interactions in derived amides (e.g., AM251) .
    • Comparatively, 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (single chlorine) lacks the steric and electronic profile needed for high-affinity CB1 binding .
  • Benzyl substitution (e.g., 1-[(3-chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid) introduces steric hindrance, which may reduce metabolic degradation .
  • Agricultural Relevance :

    • As a metabolite of mefenpyr-diethyl, the parent compound’s residue levels in crops are regulated to ≤0.02 ppm in cereal grains, highlighting its environmental persistence .

Pharmacological Precursor Activity

The carboxylic acid moiety in this compound is often derivatized to carboxamides for CB1 antagonism. For example:

  • AM251: Formed by replacing the COOH group with a piperidinyl carboxamide. Exhibits nanomolar affinity for CB1 (IC₅₀ = 7.49 nM) .
  • SR141716A : A related analog with a 4-chlorophenyl group at C5, showing higher selectivity for CB1 over CB2 receptors .

Antimicrobial and Antioxidant Potential of Pyrazole Analogs

  • Antimicrobial Activity : 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives (e.g., from ) show MIC values of 1.56 µg/mL against Acinetobacter baumannii .
  • Antioxidant Properties : Pyrazole-carbonitriles demonstrate DPPH radical scavenging with IC₅₀ values ranging from 25–100 µg/mL, dependent on substituent electronegativity .

Biological Activity

1-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid group and a dichlorophenyl substituent. The presence of the carboxylic acid group allows for hydrogen bonding, which may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various pyrazole derivatives showed activity against a range of bacteria and fungi, suggesting potential as antimicrobial agents in pharmaceutical applications .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that pyrazole derivatives can inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Some derivatives have demonstrated higher selectivity and potency than traditional NSAIDs like celecoxib .

Anticancer Potential

This compound has also been evaluated for anticancer activity. A recent study highlighted its effectiveness against various cancer cell lines, with IC50 values indicating significant cytotoxicity. The compound's mechanism of action involves the induction of apoptosis in cancer cells through modulation of key signaling pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory and cancer pathways.
  • Cellular Interaction: Its structure allows for effective binding to specific receptors or enzymes, enhancing its therapeutic effects.
  • Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Study 2Evaluated anti-inflammatory properties through COX inhibition assays; showed IC50 values lower than celecoxib for selective COX-2 inhibition .
Study 3Investigated anticancer effects on HeLa and CaCo-2 cell lines; reported IC50 values of 5.6 µM and 8.3 µM respectively .

Q & A

Q. What are the established synthetic routes for 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. A validated route involves:

  • Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives (e.g., 2,4-dichlorophenylhydrazine) in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ester intermediate.
  • Step 2 : Basic hydrolysis (e.g., NaOH/EtOH) to convert the ester to the carboxylic acid .
    Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–100°C), and stoichiometric ratios of reagents can improve yields. Purity is confirmed via HPLC or NMR, as described for analogous pyrazole derivatives .

Q. How can the crystal structure of this compound be resolved, and what structural insights are critical for its reactivity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:

  • Crystal system : Monoclinic (P2/c) with unit cell dimensions a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42° .
  • Structural features : The dichlorophenyl group adopts a planar conformation, and the pyrazole ring exhibits π-π stacking interactions, influencing molecular packing and solubility .
    Methodology : Crystallize the compound from ethanol/water mixtures and collect data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) shows pyrazole proton resonances at δ 6.8–8.2 ppm, with deshielded aromatic protons from chlorine substituents .
  • Mass spectrometry : ESI-MS (negative mode) typically displays [M–H]⁻ peaks at m/z 286.97 (calculated for C₁₀H₅Cl₂N₂O₂) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

  • DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate electrostatic potential (ESP) surfaces. Compare HOMO-LUMO gaps (e.g., ~5.2 eV) to assess charge transfer properties .
  • Molecular docking : Dock the compound into target proteins (e.g., COX-2 or fungal CYP51) using AutoDock Vina. Key interactions include hydrogen bonding with carboxylic acid and halogen bonding with dichlorophenyl groups .
    Validation : Correlate docking scores with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. How do structural modifications (e.g., substituent changes) affect its bioactivity?

  • Case study : Replacing the 4-methyl group with trifluoromethyl (CF₃) increases lipophilicity (logP from 2.1 to 3.5), enhancing membrane permeability but reducing solubility.
  • SAR analysis : Chlorine atoms at the 2,4-positions improve antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to non-halogenated analogs .
    Method : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic substitution, then test in dose-response assays .

Q. How can conflicting spectral data (e.g., NMR vs. theoretical predictions) be resolved?

Discrepancies often arise from solvent effects or dynamic processes. For example:

  • Experimental ¹³C NMR : Carboxylic acid C=O at δ 165 ppm vs. DFT-predicted δ 168 ppm.
  • Resolution : Use polar solvents (DMSO-d₆) to stabilize tautomers and re-run calculations with solvent models (e.g., PCM) . Cross-validate with X-ray crystallography to confirm proton environments .

Key Considerations for Experimental Design

  • Contamination control : Use anhydrous conditions for synthesis to avoid hydrolysis side products.
  • Data reproducibility : Validate SC-XRD results with multiple crystals and check for twinning .
  • Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

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